molecular formula C19H27NaO8 B1262291 sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

Cat. No. B1262291
M. Wt: 406.4 g/mol
InChI Key: ZISJLHQNEVGTIU-PHAQSPJYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A water-soluble, semi-synthetic derivative of the sesquiterpene lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds indicates advancements in synthesis and structural elucidation. For instance, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, characterized by various spectroscopic methods. These compounds showed antimicrobial and anticancer activities, suggesting potential in drug development and bioactive material research (Shaheen, Ali, Rosario, & Shah, 2014).

Novel Compound Derivatives and Activities

Al-Oqail et al. (2003) explored azaartemisinin derivatives, which are structurally similar. Their study revealed that these compounds had antimalarial and cytotoxic activities, providing insights into the development of novel therapeutics (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

Catalytic and Oxidation Properties

Tan et al. (2015) investigated an iron(III) complex with a cyclam ligand, related in structure, which showed efficiency in catalyzing the oxidation of water and alcohols. This highlights potential applications in chemical synthesis and environmental applications (Tan, Kwong, & Lau, 2015).

Advanced Material Applications

Østreng et al. (2014) explored the atomic layer deposition of sodium and potassium oxides for thin films, relevant for technological advancements in materials science (Østreng, Sønsteby, Øien, Nilsen, & Fjellvåg, 2014).

Environmental and Biological Implications

Studies like that of Han et al. (2016) on sodium hypochlorite's impact on microbial cells in membrane bioreactors indicate the environmental and biological implications of sodium compounds, relevant for understanding ecosystem dynamics and pollution control (Han, Wang, Wang, Zheng, Ma, & Wu, 2016).

properties

Product Name

sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

Molecular Formula

C19H27NaO8

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

InChI

InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16+,17-,18-,19-;/m1./s1

InChI Key

ZISJLHQNEVGTIU-PHAQSPJYSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

synonyms

artesunate
Dihydroartemisinin, Succinyl
Dihydroartemisinine 12 alpha succinate
dihydroartemisinine-12-alpha-succinate
Malacef
malartin
SM 804
SM-804
SM804
sodium artesunate
succinyl dihydroartemisinin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate
Reactant of Route 2
Reactant of Route 2
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate
Reactant of Route 3
Reactant of Route 3
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate
Reactant of Route 4
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate
Reactant of Route 5
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate
Reactant of Route 6
Reactant of Route 6
sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

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